
7-amino-4-methyl-4aH-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-4-methyl-4aH-quinolin-2-one: is a heterocyclic compound with significant importance in medicinal chemistry. It is known for its diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties . The compound’s structure consists of a quinoline core with an amino group at the 7th position and a methyl group at the 4th position, making it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 7-amino-4-methyl-4aH-quinolin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate aniline derivatives. For instance, the reaction of 4-methyl-2-nitroaniline with ethyl acetoacetate under acidic conditions can yield the desired quinolinone . Another method involves the reduction of 4-methyl-2-nitroaniline followed by cyclization with formic acid .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
7-amino-4-methyl-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,4-dione derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, facilitating further functionalization.
Substitution: The amino group at the 7th position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc and acetic acid or catalytic hydrogenation are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Quinolin-2,4-dione derivatives.
Reduction: Amino-substituted quinolinones.
Substitution: Various substituted quinolinones depending on the electrophile used.
Scientific Research Applications
Chemistry:
In chemistry, 7-amino-4-methyl-4aH-quinolin-2-one serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis .
Biology:
The compound exhibits significant biological activities, including antifungal and anticancer properties. It has been studied for its potential to inhibit the growth of various fungal strains and cancer cell lines .
Medicine:
In medicine, this compound is explored for its therapeutic potential in treating diseases such as cancer, heart failure, and inflammatory conditions. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry:
Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatile reactivity and biological activities make it a valuable intermediate in the synthesis of various active ingredients .
Mechanism of Action
The mechanism of action of 7-amino-4-methyl-4aH-quinolin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in fungal cell wall synthesis, leading to antifungal effects . In cancer cells, the compound may induce apoptosis by disrupting cellular signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
7-amino-3,4-dihydro-1H-quinolin-2-one: This compound is structurally similar and exhibits similar biological activities, including inhibition of carbonic anhydrases.
4-hydroxy-2-quinolinone: Another related compound with significant biological activities, including antimicrobial and anticancer properties.
Uniqueness:
7-amino-4-methyl-4aH-quinolin-2-one stands out due to its specific substitution pattern, which imparts unique reactivity and biological activities. The presence of the amino group at the 7th position and the methyl group at the 4th position allows for diverse functionalization and enhances its potential as a versatile scaffold in drug development .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
7-amino-4-methyl-4aH-quinolin-2-one |
InChI |
InChI=1S/C10H10N2O/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5,8H,11H2,1H3 |
InChI Key |
YJXJTDSHCUHPNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N=C2C1C=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide](/img/structure/B12367079.png)
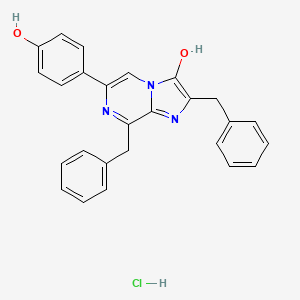
![5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B12367100.png)
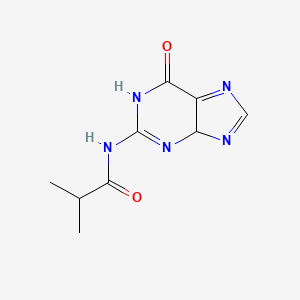

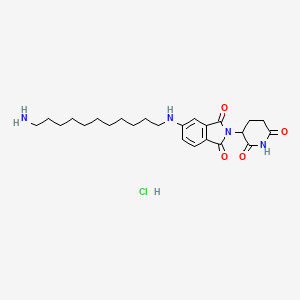

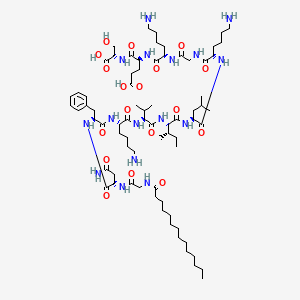
![6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12367136.png)
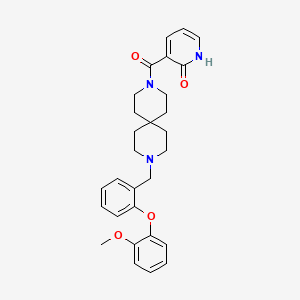
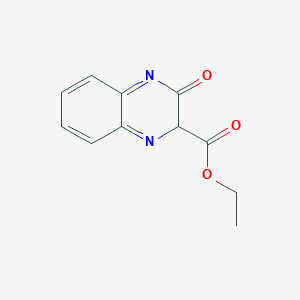
![1-(2-Chlorophenothiazin-10-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B12367162.png)
![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)
![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B12367171.png)
